1,2,4-Benzenetricarboxylic acid, 2-ethylhexyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2,4-tricarboxylic acid-2-ethylhexan-1-ol(1:1) typically involves the esterification reaction between benzene-1,2,4-tricarboxylic acid and 2-ethylhexan-1-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of benzene-1,2,4-tricarboxylic acid-2-ethylhexan-1-ol(1:1) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,4-tricarboxylic acid-2-ethylhexan-1-ol(1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring of benzene-1,2,4-tricarboxylic acid can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Nitro derivatives and sulfonic acids.
Scientific Research Applications
Benzene-1,2,4-tricarboxylic acid-2-ethylhexan-1-ol(1:1) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of plasticizers, resins, and coatings due to its ester functionality.
Mechanism of Action
The mechanism of action of benzene-1,2,4-tricarboxylic acid-2-ethylhexan-1-ol(1:1) involves its interaction with molecular targets through its ester and aromatic functionalities. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The ester groups can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,4-tricarboxylic acid (Trimellitic acid): Similar in structure but lacks the ester functionality.
1,2,4-Benzenetricarboxylic anhydride: An anhydride form of benzene-1,2,4-tricarboxylic acid, used in similar applications.
2-Ethylhexyl acrylate: An ester of 2-ethylhexan-1-ol with acrylic acid, used in polymer production.
Uniqueness
Benzene-1,2,4-tricarboxylic acid-2-ethylhexan-1-ol(1:1) is unique due to its combination of aromatic and ester functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and its potential use in various industrial and research applications make it a valuable compound in the field of chemistry.
Properties
CAS No. |
68186-31-2 |
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Molecular Formula |
C17H24O7 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
benzene-1,2,4-tricarboxylic acid;2-ethylhexan-1-ol |
InChI |
InChI=1S/C9H6O6.C8H18O/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;1-3-5-6-8(4-2)7-9/h1-3H,(H,10,11)(H,12,13)(H,14,15);8-9H,3-7H2,1-2H3 |
InChI Key |
IZPALCTWUIJZDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CO.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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